5-Methyl-2-oxa-7-azaspiro[3.4]octane

Physicochemical profiling Lead optimization Building block selection

5-Methyl-2-oxa-7-azaspiro[3.4]octane (CAS 2110933-59-8; synonym: 8-methyl-2-oxa-6-azaspiro[3.4]octane) is a saturated spiroheterocyclic building block with molecular formula C₇H₁₃NO and molecular weight 127.18 Da. It belongs to the oxa-azaspiro[3.4]octane family—compact modules that combine an oxetane ring and an azetidine ring through a shared spiro carbon, designed as multifunctional scaffolds for drug discovery.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13517006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-oxa-7-azaspiro[3.4]octane
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1CNCC12COC2
InChIInChI=1S/C7H13NO/c1-6-2-8-3-7(6)4-9-5-7/h6,8H,2-5H2,1H3
InChIKeyWHLLAPISYZBZNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-oxa-7-azaspiro[3.4]octane: Core Physicochemical and Structural Profile for Procurement Evaluation


5-Methyl-2-oxa-7-azaspiro[3.4]octane (CAS 2110933-59-8; synonym: 8-methyl-2-oxa-6-azaspiro[3.4]octane) is a saturated spiroheterocyclic building block with molecular formula C₇H₁₃NO and molecular weight 127.18 Da . It belongs to the oxa-azaspiro[3.4]octane family—compact modules that combine an oxetane ring and an azetidine ring through a shared spiro carbon, designed as multifunctional scaffolds for drug discovery [1]. The 5-methyl substituent introduces a stereogenic sp³ center absent in the parent scaffold, creating an additional vector for chiral differentiation and conformational preorganization [1].

Why 5-Methyl-2-oxa-7-azaspiro[3.4]octane Cannot Be Interchanged with Unsubstituted or Non-Oxa Spirocyclic Analogs


Within the azaspiro[3.4]octane class, seemingly minor structural variations produce quantifiably distinct physicochemical and conformational profiles. The oxetane–azetidine spiro core is a recognized bioisostere of morpholine and piperazine , yet the presence or absence of an endocyclic oxygen atom alone alters aqueous solubility by up to 40-fold and shifts logD by approximately one unit [1]. The 5-methyl group further differentiates this compound from the unsubstituted 2-oxa-6-azaspiro[3.4]octane parent by increasing molecular weight, raising the boiling point, and introducing a stereogenic center that dictates exit vector geometry. Generic substitution with a non-oxa spirocycle or a des-methyl analog therefore risks compromising solubility, lipophilicity, basicity, and three-dimensional presentation of substituents—all parameters known to influence lead optimization outcomes [1].

Quantitative Differentiation Evidence: 5-Methyl-2-oxa-7-azaspiro[3.4]octane vs. Closest Analogs


Physicochemical Profile Differentiation: 5-Methyl-2-oxa-7-azaspiro[3.4]octane vs. Unsubstituted Parent Scaffold (2-Oxa-6-azaspiro[3.4]octane)

The 5-methyl substitution increases molecular weight by 14 Da (127.18 vs. 113.16 Da) relative to the unsubstituted 2-oxa-6-azaspiro[3.4]octane parent scaffold . The predicted boiling point rises from 187 °C (parent) to 195.2 ± 33.0 °C (5-methyl), while predicted density decreases slightly from 1.08 to 1.04 ± 0.1 g/cm³ . The predicted pKa of the azetidine nitrogen remains comparable (10.59 ± 0.40 vs. 10.55 ± 0.20), indicating that C-methylation at the 5-position does not significantly perturb basicity despite the added steric bulk . These differences are critical for purification method selection (distillation cut points) and formulation considerations.

Physicochemical profiling Lead optimization Building block selection

Oxa-Spirocycle Solubility and Lipophilicity Advantage: Class-Level Comparative Data vs. Non-Oxa Spirocycles

Systematic head-to-head measurements by Fominova et al. (2021) demonstrated that incorporation of an oxygen atom into spirocyclic scaffolds dramatically improves aqueous solubility. In a matched molecular pair comparison, oxa-spirocyclic compound 67 exhibited kinetic aqueous solubility of 360 µM versus only 9 µM for its non-oxa spirocyclic counterpart 66—a 40-fold improvement [1]. The same study showed that oxa-spirocycles consistently lower logD by approximately one unit (ΔlogD ≈ −1) relative to analogous non-oxa spirocycles [1]. Additionally, the oxetane ring in isolation has been shown to increase aqueous solubility by a factor of 4 to >4000 when replacing gem-dimethyl groups, while simultaneously reducing metabolic degradation [2]. Although not measured directly on 5-methyl-2-oxa-7-azaspiro[3.4]octane itself, these class-level data establish that the endocyclic oxygen atom confers a solubility and lipophilicity profile that non-oxa spiro[3.4]octane analogs (e.g., 2-azaspiro[3.4]octane) cannot replicate.

Aqueous solubility Lipophilicity modulation Spirocyclic bioisosteres

Conformational Constraint and Stereochemical Differentiation: 5-Methyl Substitution Creates a Chiral Spiro Center

The 5-methyl substituent on 5-methyl-2-oxa-7-azaspiro[3.4]octane creates a stereogenic sp³ carbon at the spiro junction—a feature entirely absent in the unsubstituted parent scaffold 2-oxa-6-azaspiro[3.4]octane . The Carreira group has reported enantioselective synthetic approaches to this class of spirocycles, enabling access to single-enantiomer forms of 5-substituted oxa-azaspiro[3.4]octanes [1]. This stereochemical differentiation is structurally meaningful: the methyl group constrains the conformational freedom of the five-membered azetidine-containing ring and defines the spatial orientation of substituents (exit vectors) projecting from the spiro center. By contrast, the unsubstituted parent scaffold is achiral at the spiro carbon and offers no such stereochemical leverage for target engagement optimization [1].

Stereochemistry Conformational restriction Exit vector geometry

EGFR Kinase Inhibitory Scaffold Validation: 2-Oxa-6-azaspiro[3.4]octane Substituent Matches Gefitinib Potency with Superior Solubility

In a study by Zhao et al. (2013), a series of 4-anilinoquinazoline derivatives bearing azaspirocycle substituents were evaluated for EGFR inhibitory activity and in vitro antitumor potency against lung cancer cell lines HCC827 and A549 [1]. Compound 21g, which incorporates the 2-oxa-6-azaspiro[3.4]octane substituent (the unsubstituted parent of the 5-methyl target compound), was found to possess higher EGFR inhibitory activity and similar antitumor potency compared to the clinically approved EGFR inhibitor gefitinib, with the additional benefit of improved water solubility [1]. This establishes the oxa-azaspiro[3.4]octane scaffold as a validated pharmacophoric element for kinase inhibitor design. The 5-methyl analog offers the same core scaffold with the added advantage of a stereogenic center for further SAR exploration.

EGFR kinase inhibition Antitumor activity Quinazoline derivatives

Boiling Point and Density Differentiation vs. Non-Oxa 2-Azaspiro[3.4]octane: Implications for Purification and Handling

The incorporation of an endocyclic oxygen atom into the spiro[3.4]octane framework produces measurable shifts in bulk physical properties. The target compound 5-methyl-2-oxa-7-azaspiro[3.4]octane exhibits a predicted boiling point of 195.2 ± 33.0 °C and density of 1.04 ± 0.1 g/cm³ . In contrast, the non-oxa analog 2-azaspiro[3.4]octane (CAS 665-41-8; MW 111.19; C₇H₁₃N) has a reported boiling point of 162 °C and density of 0.96 g/cm³ . The ~33 °C higher boiling point and ~8% higher density of the oxa-spirocycle reflect the increased polarity and hydrogen-bonding capacity conferred by the oxetane oxygen, which directly influence distillation fraction collection, solvent partitioning behavior, and chromatographic retention [1].

Physical properties Purification method selection Laboratory handling

pKa Modulation by Endocyclic Oxygen: Basicity Differentiation of the Azetidine Nitrogen

Systematic pKa measurements by Fominova et al. (2021) demonstrated that incorporation of an oxygen atom into spirocyclic amine scaffolds reduces the basicity of the azetidine nitrogen by approximately one order of magnitude: pKa (non-oxa amine hydrochlorides) = 10.1–10.3 vs. pKa (oxa-amine hydrochlorides) = 8.9–9.5 [1]. For 5-methyl-2-oxa-7-azaspiro[3.4]octane, the predicted pKa of the azetidine conjugate acid is 10.59 ± 0.40 , while the non-oxa comparator 2-azaspiro[3.4]octane has a predicted pKa of 11.27 ± 0.20 . This ~0.7 unit reduction in basicity, attributable to the −I inductive effect of the oxetane oxygen transmitted through three σ-bonds [1], has practical consequences: the oxa-spirocycle will be less extensively protonated at physiological pH, potentially affecting membrane permeability, lysosomal trapping, and salt selection strategies during formulation development.

Amine basicity pKa modulation Salt formation

Optimal Application Scenarios for 5-Methyl-2-oxa-7-azaspiro[3.4]octane Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring a Chiral, Solubility-Enhanced Spirocyclic Amine Bioisostere

When replacing a morpholine or piperazine ring in kinase inhibitor scaffolds (e.g., 4-anilinoquinazoline EGFR inhibitors), 5-methyl-2-oxa-7-azaspiro[3.4]octane offers the oxetane–azetidine bioisostere framework validated by Zhao et al. (2013) [1]. The 5-methyl group provides a stereogenic handle for probing chiral recognition in the ATP-binding pocket, while the oxa-spirocyclic core contributes the ~40-fold solubility advantage and ~1-unit logD reduction documented for oxa-spirocycles versus non-oxa analogs [2]. This combination makes the compound particularly suited for kinase programs where both potency and developability (solubility-limited absorption, metabolic stability) are critical selection criteria.

Fragment-Based Drug Discovery (FBDD) Library Design with Defined Exit Vector Geometry

The spiro[3.4]octane core provides spatially well-defined exit vectors that differ from planar aromatic or monocyclic saturated fragments [1]. The 5-methyl substituent further restricts conformational sampling at the spiro junction, reducing the entropic penalty upon target binding. For FBDD library construction, this compound offers a three-dimensional, Fsp³-rich scaffold with a chiral center that can be screened as a racemate or as single enantiomers following enantioselective synthesis [1], thereby enriching fragment library diversity with a spatially unique chemotype not accessible from achiral or non-oxa spirocyclic alternatives.

CNS Drug Discovery Programs Requiring Controlled Basicity to Mitigate Lysosomal Trapping

The ~0.7-unit reduction in azetidine nitrogen pKa (from ~11.3 in non-oxa analog to ~10.6 in the oxa-spirocycle) shifts the fraction of protonated species at lysosomal pH (pH ~5). This reduction in basicity, attributable to the −I inductive effect of the oxetane oxygen [1], can attenuate lysosomal phospholipidosis risk—a common liability of highly basic CNS amines. For neuroscience targets where intracellular accumulation driven by basic amine trapping is a known cause of toxicity, 5-methyl-2-oxa-7-azaspiro[3.4]octane represents a procurement choice that pre-engineers a more favorable subcellular distribution profile compared to non-oxa spirocyclic amines.

Scale-Up and Process Chemistry Where Distinct Physical Properties Simplify Purification

The boiling point of 5-methyl-2-oxa-7-azaspiro[3.4]octane (predicted 195.2 °C) is approximately 33 °C higher than that of 2-azaspiro[3.4]octane (162 °C) and approximately 8 °C higher than the unsubstituted parent oxa-scaffold (187 °C) [1][2]. This higher boiling point, combined with a density of 1.04 g/cm³, provides a wider operational window for fractional distillation and easier phase separation during aqueous workup. For process chemists scaling up spirocyclic amine syntheses, these physical property distinctions translate directly into practical advantages in purification throughput and solvent recovery efficiency.

Quote Request

Request a Quote for 5-Methyl-2-oxa-7-azaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.